2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
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Overview
Description
2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is a complex organic compound featuring a combination of sulfonyl, phenyl, pyrazolyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the sulfonyl phenyl and pyrazolyl thiophenyl intermediates. These intermediates are then coupled through amide bond formation under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Quinolinyl-Pyrazoles: These compounds have been studied for their pharmacological potential and are known for their versatility in medicinal chemistry.
Uniqueness
2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
The compound 2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazole ring, a thiophene moiety, and a sulfonamide group. Its molecular formula is C22H27N3O3S2 with a molecular weight of 445.6 g/mol. The presence of these diverse functional groups is believed to contribute to its biological activities.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C22H27N3O3S2 |
Molecular Weight | 445.6 g/mol |
CAS Number | 2034268-94-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anti-inflammatory Activity : The sulfonamide group enhances the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have shown significant inhibition of TNF-α and IL-6 production at micromolar concentrations, comparable to established anti-inflammatory drugs like dexamethasone .
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. This activity may be linked to the presence of the pyrazole and thiophene rings, which are known to enhance membrane permeability in bacteria .
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of similar compounds has revealed that modifications to the phenyl and thiophene moieties can significantly impact biological activity. For example:
- Substituents on the phenyl ring can enhance COX inhibition.
- The position and nature of substituents on the thiophene ring influence both anti-inflammatory and antimicrobial activities.
These findings suggest that optimizing these substituents could lead to more potent derivatives.
Case Studies
- Anti-inflammatory Studies : A study by Selvam et al. synthesized a series of pyrazole derivatives, including compounds similar to our target molecule, which demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This highlights the potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Activity : Burguete et al. reported that compounds with similar structures showed promising results against Mycobacterium tuberculosis at concentrations significantly lower than traditional antibiotics . This suggests that our compound may also possess similar efficacy against resistant strains.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-15(2)28(25,26)18-6-4-16(5-7-18)12-20(24)21-13-19(17-8-11-27-14-17)23-10-3-9-22-23/h3-11,14-15,19H,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEVDTVSQQQFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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